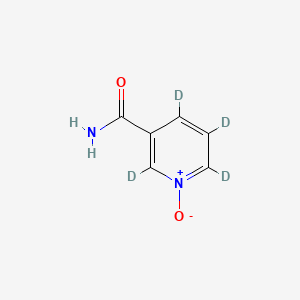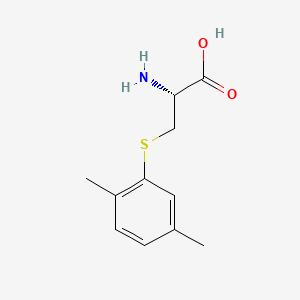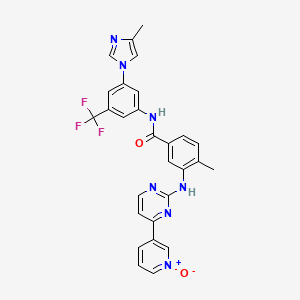
Nilotinib N-Oxide
Descripción general
Descripción
Nilotinib N-Oxide is a small-molecule tyrosine kinase inhibitor . It’s used for the treatment of imatinib-resistant chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of Nilotinib has been studied extensively. A method of synthesizing Nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields has been proposed . This method, known as the Buchwald synthesis, has been successfully designed at the 1150 kg production capacity of the active pharmaceutical ingredient of Nilotinib per year .
Molecular Structure Analysis
The crystal structure of Nilotinib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Nilotinib crystallizes in space group P 1 with a = 4.518 14 (3), b = 10.638 01 (5), c = 13.703 77 (8) Å, α = 68.8607 (4), β = 82.1486 (5), γ = 84.1978 (5)°, V = 607.62 (1) Å 3, and Z = 1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Nilotinib have been modeled using ChemCAD, a chemical reaction modeling software . This has allowed for the design of a large scale Buchwald synthesis of Nilotinib .
Physical And Chemical Properties Analysis
The chemical formula of this compound is C28H22F3N7O2 . Its exact mass is 545.18 and its molecular weight is 545.530 .
Aplicaciones Científicas De Investigación
Liver Fibrosis Treatment : Nilotinib has shown potential in treating liver fibrosis. A study indicated that Nilotinib could decrease TNF-α, TGF-β, RAGE, and HMGB1 mRNA expression in liver tissues, reduce oxidative stress markers, and improve histopathological changes in liver fibrosis in rats (Khanjarsim et al., 2017).
Chronic Myeloid Leukemia Treatment : Nilotinib is effective in chronic myeloid leukemia (CML) patients, especially those who are resistant or intolerant to imatinib. The drug has been found to influence response based on baseline BCR-ABL mutations in CML patients (Hughes et al., 2009).
Acute Lung Injury Amelioration : Nilotinib has demonstrated protective effects against lipopolysaccharide-induced acute lung injury in rats, suggesting its potential in pulmonary therapy (El-Agamy, 2011).
DNA Interaction Studies : A DNA biosensor based on raspberry-like nano-structures has been used to study the interaction of Nilotinib with DNA. This research offers insights into the drug’s interaction mechanisms at the molecular level (Moarefdoust et al., 2022).
Multidrug Resistance Modulation : Nilotinib has been shown to reverse multidrug resistance in cancer treatment by inhibiting the activity of certain transporters, potentially enhancing the effectiveness of other cancer drugs (Tiwari et al., 2009).
Parkinson's Disease Research : Studies have explored the use of Nilotinib in Parkinson's disease, investigating its pharmacokinetics, pharmacodynamics, and potential effects on clinical outcomes (Pagán et al., 2019).
Alzheimer's Disease Research : Nilotinib has been investigated for its safety, cerebrospinal fluid penetration, and potential effects on biomarkers in Alzheimer's disease (Turner et al., 2020).
Mecanismo De Acción
Target of Action
Nilotinib N-Oxide is a tyrosine kinase inhibitor that primarily targets BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the pathogenesis of various leukemias, including chronic myeloid leukemia (CML) .
Mode of Action
The compound works by inhibiting the tyrosine kinase activity of the BCR-ABL protein . This inhibition disrupts the signaling pathways that drive the proliferation and survival of leukemia cells, thereby exerting its therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BCR-ABL signaling pathway. By inhibiting the tyrosine kinase activity of the BCR-ABL protein, this compound disrupts this pathway, leading to the suppression of leukemia cell proliferation .
Pharmacokinetics
this compound is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and this compound . The compound also regulates the hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism . These properties influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of the BCR-ABL protein’s tyrosine kinase activity by this compound leads to the suppression of leukemia cell proliferation . This results in the therapeutic benefits observed in the treatment of various leukemias, including CML .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4 . Additionally, the compound’s action can be influenced by the patient’s disease state and genetic factors .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Nilotinib N-Oxide, like its parent compound Nilotinib, is believed to interact with several key enzymes and proteins. It targets BCR-ABL, c-kit, and PDGF . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of this compound are largely derived from its inhibition of the tyrosine kinase activity of the BCR-ABL protein . This inhibition can influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to its target proteins and inhibition of their activity . This results in changes in gene expression and impacts the function of cells at the molecular level.
Temporal Effects in Laboratory Settings
It is known that Nilotinib, the parent compound, can have varying effects over time .
Dosage Effects in Animal Models
It is known that Nilotinib, the parent compound, can have varying effects at different dosages .
Metabolic Pathways
It is known that Nilotinib, the parent compound, interacts with several enzymes and cofactors .
Transport and Distribution
It is known that Nilotinib, the parent compound, can interact with several transporters and binding proteins .
Subcellular Localization
It is known that Nilotinib, the parent compound, can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQYIIDZDUGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858167 | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246817-85-5 | |
| Record name | BEJ-866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEJ-866 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64944G3T8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



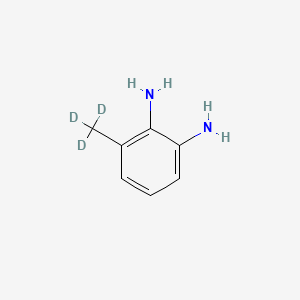

![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

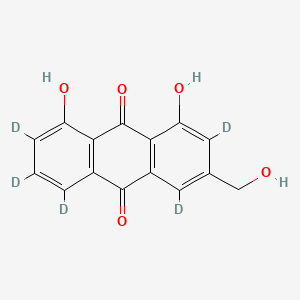
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)



